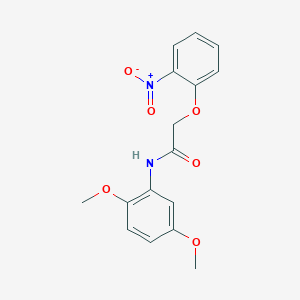![molecular formula C17H25N3OS B5568328 2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide](/img/structure/B5568328.png)
2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide is 319.17183360 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research indicates that similar compounds to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, compounds derived from acetohydrazides and thiazolidinones, including those modified with various aromatic aldehydes, have been characterized and shown to possess significant antibacterial and antifungal activities. These studies suggest that modifications of the acetohydrazide structure, similar to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide, could lead to compounds with potent antimicrobial properties (Fuloria et al., 2009).
Anticancer Properties
Several acetohydrazide derivatives have been synthesized and evaluated for their anticancer activities. For example, benzothiazole acylhydrazones have been studied as anticancer agents, showing that the structural features of these compounds play a crucial role in modulating their antitumor properties. This research underscores the potential of compounds like 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide to be developed into novel anticancer agents by exploring various substitutions on their structure (Osmaniye et al., 2018).
Corrosion Inhibition
The corrosion inhibition effects of organic molecules containing the methylthiophenyl moiety, similar to the structural components of 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide, have been investigated, particularly in hydrochloric acid solution for steel protection. Studies have shown that these compounds act as efficient, mixed-type inhibitors, following a specific adsorption isotherm. Such research highlights the potential application of 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide derivatives in corrosion protection strategies (Nataraja et al., 2011).
Molecular-Level Understanding of Inhibition Efficiency
Quantum chemical approaches have been used to understand the inhibition efficiency of compounds containing the methylthiophenyl moiety, providing insights into the relationship between molecular structures and their inhibition efficiencies. These studies suggest that the strategic positioning of the thiophenyl group in molecules similar to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide significantly alters their activity, offering a molecular-level explanation for their observed effects (Gece & Bilgiç, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-22-16-9-7-15(8-10-16)13-18-19-17(21)14-20-11-5-3-2-4-6-12-20/h7-10,13H,2-6,11-12,14H2,1H3,(H,19,21)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGXIJHOKIEJEQ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)
![4-fluoro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B5568266.png)


![piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![2-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B5568315.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)
![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)
